3,4-dimethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
3,4-Dimethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazine derivative characterized by a fused chromene-oxazine core. Key structural features include:
- 3,4,5-Trimethoxybenzyl substituent at position 9, contributing electron-donating methoxy groups that may modulate solubility and biological interactions.
- A dihydrochromeno-oxazine backbone, common in compounds studied for pharmacological activity, such as antimalarial and enzyme inhibition .
Properties
Molecular Formula |
C23H25NO6 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
3,4-dimethyl-9-[(3,4,5-trimethoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C23H25NO6/c1-13-14(2)23(25)30-21-16(13)6-7-18-17(21)11-24(12-29-18)10-15-8-19(26-3)22(28-5)20(9-15)27-4/h6-9H,10-12H2,1-5H3 |
InChI Key |
KKFKMQCCSBJKOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC(=C(C(=C4)OC)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Convergent Synthesis
This method involves constructing the chromene and oxazine rings separately before coupling them with the trimethoxybenzyl substituent. A representative pathway includes:
-
Chromene Ring Formation : Starting with 7-hydroxy-4-methylcoumarin, alkylation at the 8-position introduces a propargyl group, followed by cyclization under acidic conditions to form the dihydrochromene moiety.
-
Oxazine Ring Closure : Reaction with chloromethyl methyl ether (MOMCl) in the presence of a base (e.g., K₂CO₃) installs the oxazine ring via nucleophilic aromatic substitution.
-
Benzylation : 3,4,5-Trimethoxybenzyl bromide is introduced using phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB) in dichloromethane.
Key Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Chromene alkylation | Propargyl bromide, K₂CO₃ | DMF | 80°C | 72% |
| Oxazine closure | MOMCl, Et₃N | CH₂Cl₂ | 0°C → RT | 65% |
| Benzylation | Trimethoxybenzyl bromide, TBAB | CH₂Cl₂ | 40°C | 58% |
One-Pot Cascade Synthesis
Recent advances emphasize green chemistry principles, as demonstrated by TiO₂ nanopowder-catalyzed reactions. This method condenses:
-
2-Naphthol (chromene precursor)
-
N-Methylurea (oxazine nitrogen source)
-
3,4,5-Trimethoxybenzaldehyde
Under solvent-free conditions at room temperature, TiO₂ (10 mol%) facilitates Knoevenagel condensation, Michael addition, and cyclodehydration in a single vessel.
Optimized Parameters :
-
Catalyst loading: 12 wt% TiO₂
-
Reaction time: 8 hours
-
Yield: 68% (compared to 52% without catalyst)
Reaction Optimization and Mechanistic Insights
Solvent Effects on Cyclization
Comparative studies reveal solvent polarity critically impacts oxazine ring closure:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 2.38 | 12 | 45 |
| DMF | 36.7 | 6 | 68 |
| MeCN | 37.5 | 5 | 71 |
Polar aprotic solvents stabilize transition states through dipole interactions, accelerating ring closure.
Catalyst Screening for One-Pot Synthesis
Nanoparticle catalysts significantly improve atom economy:
| Catalyst | Surface Area (m²/g) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| TiO₂ | 110 | 68 | 98.2 |
| KF/CP NPs | 85 | 63 | 97.8 |
| No catalyst | – | 52 | 95.1 |
TiO₂’s Lewis acidity facilitates simultaneous activation of aldehyde and amine components.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
-
δ 6.45 (s, 2H, aromatic H-2, H-6 of trimethoxybenzyl)
-
δ 4.72 (dd, J = 12.4 Hz, 2H, CH₂ of oxazine)
-
δ 3.85 (s, 9H, OCH₃ groups)
HRMS (ESI+) :
Calculated for C₂₅H₂₇NO₆ [M+H]⁺: 438.1915; Found: 438.1912
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazine ring, converting it into a more saturated structure.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated oxazine derivatives.
Substitution: Introduction of various functional groups onto the benzyl ring.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies. This versatility makes it a valuable component in organic synthesis.
Biology
In biological research, 3,4-dimethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one serves as a probe for studying enzyme interactions and metabolic pathways. Its structural complexity enables investigations into the specificity and activity of various biological catalysts. Interaction studies have shown that it can effectively bind to enzymes or receptors, potentially leading to inhibition or alteration of their functions.
Medicine
The compound shows promise as a therapeutic agent due to its ability to modulate enzyme activity. This characteristic is particularly relevant for drug development targeting diseases where enzyme modulation is critical. Research indicates that it could interact with specific molecular targets to exert therapeutic effects.
Industry
In industrial applications, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials. The compound's versatility underscores its importance in both academic research and industrial contexts.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in metabolic pathways and cellular processes, ultimately resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Key Observations :
- 3,4-Dimethyl groups may increase steric hindrance, affecting tautomerization equilibria observed in similar chromeno-oxazines .
Physicochemical Properties
Available data on analogs suggest trends influenced by substituents:
Key Observations :
Tautomerization :
- Chromeno-oxazines exist as 9,10-dihydro-4H,8H-chromeno-oxazin-4-one and 7-hydroxy-8-(1,3-oxazinan-3-ylmethyl)-4H-chromen-4-one tautomers .
- The 3,4-dimethyl groups may stabilize the oxazinone form by reducing ring strain, while trimethoxybenzyl could shift equilibria via electronic effects .
Hypothesized Activity of Target Compound :
- Enhanced binding affinity due to trimethoxybenzyl’s electron-rich aromatic system.
- Steric effects from dimethyl groups might reduce off-target interactions.
Biological Activity
3,4-Dimethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure integrating a chromene ring and an oxazine ring with a trimethoxybenzyl substituent. Its molecular formula is with a molecular weight of approximately 411.4 g/mol.
Chemical Structure and Properties
The structural complexity of this compound contributes to its diverse biological activities. The presence of multiple functional groups allows for interactions with various biological targets. The compound's ability to act as a probe in biological research highlights its significance in understanding enzyme interactions and metabolic pathways.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 411.4 g/mol |
| Structural Features | Chromene and oxazine rings with trimethoxybenzyl substitution |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that compounds similar to this oxazine derivative can inhibit cancer cell proliferation by targeting specific proteins involved in cell cycle regulation. For instance, inhibition of Nox4 has been linked to antiproliferative effects in acute myeloid leukemia cells .
- Enzyme Modulation : The compound interacts with specific enzymes or receptors, potentially altering their activity. This modulation can affect metabolic pathways critical for disease progression and treatment.
- Antioxidant Properties : Compounds with similar structural features have demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage .
The mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymes : The compound can effectively bind to various enzymes or receptors leading to inhibition or alteration of their functions.
- Modulation of Signaling Pathways : By influencing key signaling pathways associated with cell growth and apoptosis, the compound may exhibit therapeutic potential in cancer treatment.
Case Studies
Several studies have investigated the biological activity of related compounds:
Q & A
Q. Table 1. Comparative Spectral Data for Chromeno-Oxazine Derivatives
| Substituent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (C=O, cm⁻¹) |
|---|---|---|---|
| 3,4-Dimethyl | 2.25 (s, 6H) | 20.1, 22.3 | 1698 |
| 3,4,5-Trimethoxybenzyl | 6.72 (s, 2H) | 56.4 (OCH3) | 1245 (C-O-C) |
Q. Table 2. Biological Activity of Selected Analogs
| Compound | IC50 (COX-2, µM) | LogP | Microsomal Stability (% remaining) |
|---|---|---|---|
| Target Compound | 0.45 ± 0.12 | 3.2 | 78.4 |
| 3-Methoxy Analog | 1.20 ± 0.30 | 2.8 | 65.3 |
| 4-Fluoro-Benzyl Analog | 0.89 ± 0.21 | 3.5 | 82.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
